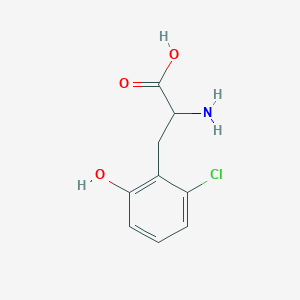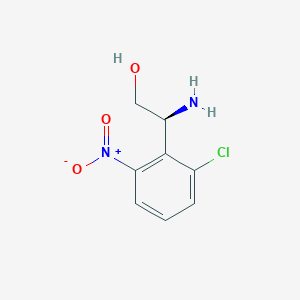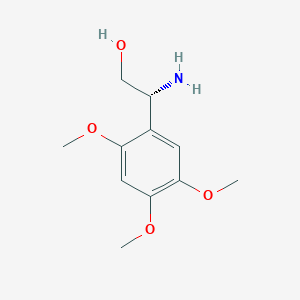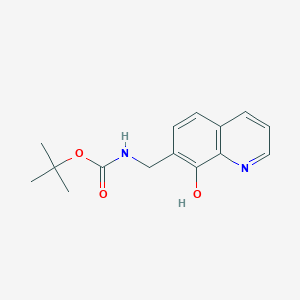
Tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate: is a compound that combines the structural features of tert-butyl carbamate and 8-hydroxyquinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate typically involves the reaction of 8-hydroxyquinoline with tert-butyl carbamate under specific conditions. One common method includes the use of a coupling reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: While specific industrial production methods for tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate can be used in the production of materials with specific chemical properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Used as a protecting group in organic synthesis.
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
N-Boc-hydroxylamine: Used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Eigenschaften
Molekularformel |
C15H18N2O3 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-11-7-6-10-5-4-8-16-12(10)13(11)18/h4-8,18H,9H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
SUFQABCQRRWZRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C2=C(C=CC=N2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


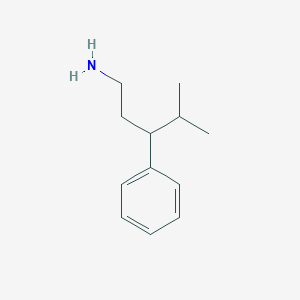
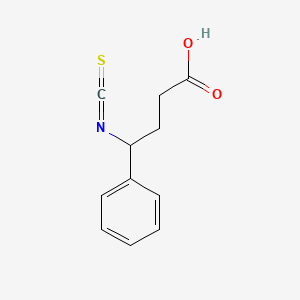

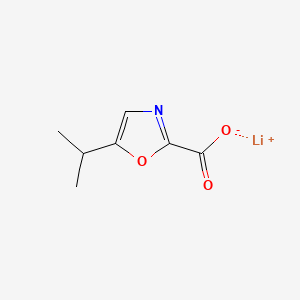
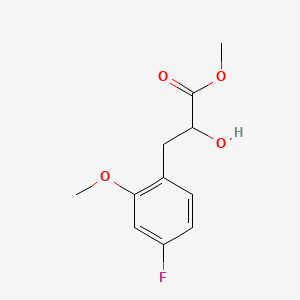
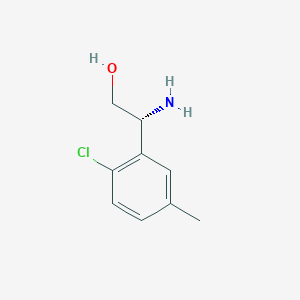

![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
